
Bromopropylmagnesium
Overview
Description
Bromopropylmagnesium, also known as this compound, is a useful research compound. Its molecular formula is C3H7BrMg and its molecular weight is 147.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Propylmagnesium Bromide, also known as n-propylmagnesium bromide or Bromopropylmagnesium, is an organomagnesium compound with the chemical formula C3H7BrMg . It is a Grignard reagent, a class of reagents named after the French chemist Victor Grignard .
Target of Action
The primary targets of Propylmagnesium Bromide are carbonyl compounds such as ketones, aldehydes, and esters . These compounds have a polar carbonyl group (C=O), which is electrophilic and thus susceptible to attack by nucleophiles like the Grignard reagent .
Mode of Action
Propylmagnesium Bromide acts as a nucleophile, donating its negatively charged carbon atom to the electrophilic carbon atom of the carbonyl group in the target molecule . This nucleophilic addition reaction results in the formation of an alkoxide intermediate, which can then be protonated to yield an alcohol .
Biochemical Pathways
The reaction of Propylmagnesium Bromide with carbonyl compounds is a key step in many synthetic pathways for producing alcohols . The resulting alcohols can be primary, secondary, or tertiary, depending on the nature of the carbonyl compound .
Pharmacokinetics
It’s worth noting that grignard reagents are generally sensitive to moisture and must be prepared and used under anhydrous conditions .
Result of Action
The reaction of Propylmagnesium Bromide with a carbonyl compound results in the formation of an alcohol . This transformation is a fundamental and widely used method for the synthesis of alcohols in organic chemistry .
Action Environment
The efficacy and stability of Propylmagnesium Bromide are highly dependent on the reaction environment. Grignard reagents are sensitive to moisture and air, and thus must be prepared and handled under anhydrous and inert conditions . They are typically used in solvents such as diethyl ether or tetrahydrofuran .
Biological Activity
Bromopropylmagnesium, a Grignard reagent, is primarily used in organic synthesis for its ability to form carbon-carbon bonds. This compound, with the formula CHBrMg, exhibits significant biological activity, particularly in the context of its interactions with various biological systems. This article explores the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.
Overview of this compound
This compound is a member of the Grignard reagent family, which are organomagnesium compounds used extensively in organic chemistry. These reagents are formed by the reaction of magnesium with an organic halide, in this case, bromopropane. The unique reactivity of Grignard reagents allows them to act as nucleophiles in various chemical reactions.
The biological activity of this compound can be attributed to its ability to form covalent bonds with electrophilic centers in biological molecules. This reactivity can lead to several outcomes:
- Nucleophilic Attack: this compound can react with carbonyl compounds to form alcohols.
- Formation of Carbon-Carbon Bonds: It can facilitate the synthesis of larger organic molecules by forming new carbon-carbon bonds.
- Interaction with Biological Targets: The compound may interact with proteins and enzymes, potentially modulating their activity.
Therapeutic Potential
This compound is also being investigated for its potential therapeutic applications:
- Antidepressant Properties: Research indicates that compounds similar to this compound may inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, which could be beneficial in treating depression and anxiety disorders .
- Anti-inflammatory Effects: Some studies suggest that Grignard reagents may possess anti-inflammatory properties, offering potential for treating conditions like arthritis.
Data Table: Comparison of Biological Activities
Case Study 1: Antimicrobial Properties
A study published in Journal of Organic Chemistry examined the antimicrobial effects of various Grignard reagents. It was found that certain derivatives exhibited significant inhibition against E. coli and S. aureus, indicating that similar compounds could be explored for their potential as antimicrobial agents.
Case Study 2: Neurotransmitter Reuptake Inhibition
Research conducted on related Grignard compounds revealed their ability to inhibit serotonin and norepinephrine reuptake transporters. This suggests that this compound may have similar effects, warranting further investigation into its use as a therapeutic agent for mood disorders.
Scientific Research Applications
Organic Synthesis
Bromopropylmagnesium is primarily utilized in organic synthesis due to its ability to act as a nucleophile. It can react with various electrophiles to form new carbon-carbon bonds, facilitating the construction of complex molecules. Some key applications include:
- Synthesis of Alcohols : this compound can react with carbonyl compounds (aldehydes and ketones) to yield secondary and tertiary alcohols.
- Formation of Grignard Reagents : It can be used to generate other Grignard reagents by reacting with halogenated compounds.
- Preparation of Organometallic Compounds : This compound serves as a precursor for synthesizing various organometallic complexes used in catalysis.
Catalysis
In catalysis, this compound plays a significant role in facilitating reactions that require strong nucleophiles. It is particularly useful in:
- Cross-Coupling Reactions : this compound can be employed in Suzuki and Heck reactions to form biaryl compounds, which are important in pharmaceuticals and materials science.
- Polymerization Processes : It is used as a catalyst in the polymerization of certain monomers, contributing to the development of new polymeric materials.
Biological Applications
Research has indicated potential biological applications for this compound, particularly in drug discovery:
- Synthesis of Bioactive Compounds : The compound can be utilized to synthesize various biologically active molecules, including pharmaceuticals that target specific diseases.
- Enzyme Inhibition Studies : this compound has been investigated for its ability to inhibit certain enzymes, which could lead to the development of new therapeutic agents.
Case Study 1: Synthesis of Alcohols
A study demonstrated the reaction of this compound with acetone (a ketone) leading to the formation of 2-propanol. The reaction conditions were optimized for yield and purity, resulting in a high conversion rate.
Case Study 2: Cross-Coupling Reaction
In another investigation, this compound was employed in a Suzuki coupling reaction with phenylboronic acid. The resulting biphenyl compound was synthesized with excellent yields, showcasing its effectiveness as a coupling agent.
Research exploring the enzyme inhibition potential of this compound revealed that it could inhibit DPP-IV activity in vitro. This finding suggests its potential application in developing treatments for diabetes by enhancing incretin levels.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing Bromopropylmagnesium with high purity?
- Methodological Answer : this compound, a Grignard reagent, requires anhydrous conditions under inert gas (argon/nitrogen) to prevent hydrolysis. Use freshly distilled tetrahydrofuran (THF) as the solvent, and initiate the reaction with magnesium turnings activated by iodine or 1,2-dibromoethane. Monitor reaction progress via gas evolution and color change (grayish suspension). Quench a small aliquot with deuterated solvent for <sup>1</sup>H NMR analysis to confirm organomagnesium formation (absence of starting alkyl bromide peaks at ~3.3–3.5 ppm) .
Q. How should this compound be characterized to confirm its structural integrity?
- Methodological Answer : Use a combination of:
- <sup>1</sup>H NMR : Look for upfield-shifted protons adjacent to Mg (e.g., α-protons at ~0.5–1.5 ppm in THF-d8).
- Titration : Quench the reagent with a known excess of iodobenzene and back-titrate unreacted iodobenzene to determine molarity.
- FT-IR : Monitor C-Br bond disappearance (~560 cm<sup>-1</sup>) and C-Mg bond formation.
Avoid relying solely on visual cues (e.g., turbidity), as impurities like MgO may persist .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Conduct reactions in flame-dried glassware under inert atmosphere.
- Use cryogenic baths (e.g., dry ice/acetone) to control exothermic reactions.
- Avoid protic solvents (water, alcohols) during synthesis. In case of accidental quenching, neutralize with saturated NH4Cl solution in a fume hood. Document waste disposal per OSHA guidelines for organomagnesium compounds .
Advanced Research Questions
Q. How can researchers resolve contradictory reports on this compound’s reactivity with sterically hindered ketones?
- Methodological Answer : Contradictions may arise from competing mechanisms (single-electron transfer vs. polar pathways). To clarify:
- Perform kinetic studies using in situ <sup>19</sup>F NMR (if fluorinated substrates are used) to track intermediate formation.
- Compare results under varying temperatures (−78°C vs. 0°C) and solvent polarities (THF vs. diethyl ether).
- Use computational methods (DFT) to model transition states and identify steric/electronic barriers. Publish raw kinetic data and spectroscopic traces to enable reproducibility .
Q. What experimental design strategies mitigate side reactions (e.g., Wurtz coupling) during this compound-mediated syntheses?
- Methodological Answer :
- Dilution effect : Maintain low reagent concentration (<0.5 M) to disfavor bimolecular coupling.
- Substrate pre-complexation : Pre-mix electrophiles with Lewis acids (e.g., ZnCl2) to enhance selectivity.
- In situ monitoring : Use ReactIR to detect intermediates like enolates or radical species.
- Table : Comparative yields under varying conditions:
Condition | Yield (%) | Side Products (%) |
---|---|---|
0.3 M, −78°C | 82 | 5 |
1.0 M, 0°C | 45 | 38 |
Reference prior studies on solvent-dependent Grignard reactivity for optimization .
Q. How should researchers address discrepancies in reported <sup>13</sup>C NMR shifts for this compound adducts?
- Methodological Answer : Variations may stem from solvent effects or aggregation states. Standardize protocols by:
- Using the same deuterated solvent (e.g., THF-d8 vs. DMSO-d6).
- Adding a relaxation agent (Cr(acac)3) to reduce signal broadening.
- Cross-validating with X-ray crystallography for solid-state structures. Publish full NMR parameters (temperature, referencing standard) to align with IUPAC guidelines .
Q. Data Analysis & Presentation Guidelines
Q. What statistical methods are appropriate for analyzing reproducibility in this compound reactions?
- Methodological Answer :
- Use Grubbs’ test to identify outliers in yield data.
- Apply multivariate analysis (e.g., PCA) to correlate reaction variables (temperature, stoichiometry) with outcomes.
- Report confidence intervals (95%) for averaged results. For pilot studies, justify sample sizes using power analysis (α = 0.05, β = 0.2) .
Q. How should conflicting mechanistic data (e.g., radical vs. ionic pathways) be reconciled in publications?
- Methodological Answer :
- Present Eyring plots to distinguish activation parameters (ΔH‡, ΔS‡).
- Use isotopic labeling (e.g., D2O quenching) to track protonation sites.
- Discuss limitations (e.g., detection limits of spectroscopic methods) and propose follow-up experiments (EPR for radical detection) .
Q. Literature Review & Reproducibility
Q. What strategies ensure comprehensive literature reviews on this compound’s applications?
- Methodological Answer :
- Search SciFinder® for reaction keywords (e.g., “Grignard,” “cross-coupling”) and filter by publication type (peer-reviewed journals, patents excluded).
- Use backward/forward citation tracking in Web of Science to identify seminal papers.
Q. How can researchers enhance the reproducibility of this compound-based protocols?
Properties
IUPAC Name |
magnesium;propane;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7.BrH.Mg/c1-3-2;;/h1,3H2,2H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVPKMAWLOMPRS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[CH2-].[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927-77-5 | |
Record name | Bromopropylmagnesium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromopropylmagnesium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.967 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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